2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)

Fluorescent probe Optical materials Bis-imidazole fluorophore

2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) (CAS 138571-66-1) belongs to the class of phenylene-linked bis-imidazole derivatives, characterized by a flexible pentamethylene spacer bridging two 4-(1-methyl-1H-imidazol-2-yl)phenol units via ether linkages. This architecture positions the compound as a non-ionic analog of the pentamidine scaffold, distinguishing it from common ionic bis-imidazolium or diamidine counterparts.

Molecular Formula C25H28N4O2
Molecular Weight 416.5 g/mol
CAS No. 138571-66-1
Cat. No. B12673684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
CAS138571-66-1
Molecular FormulaC25H28N4O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NC=CN4C
InChIInChI=1S/C25H28N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-17H,3-5,18-19H2,1-2H3
InChIKeyLTLBITJBNYSFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) (CAS 138571-66-1): Chemical Identity and Core Properties


2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) (CAS 138571-66-1) belongs to the class of phenylene-linked bis-imidazole derivatives, characterized by a flexible pentamethylene spacer bridging two 4-(1-methyl-1H-imidazol-2-yl)phenol units via ether linkages [1]. This architecture positions the compound as a non-ionic analog of the pentamidine scaffold, distinguishing it from common ionic bis-imidazolium or diamidine counterparts [2]. The compound's dual N-donor sites and tunable phenylene-imidazole conjugation pathway underpin its relevance in coordination chemistry, fluorescent material design, and antiparasitic drug development [1][3].

Why Generic Bis-Imidazole or Pentamidine Analogs Cannot Replace 2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) (CAS 138571-66-1)


Generic substitution within the phenylene-linked bis-imidazole class fails because the specific combination of a C5 alkyl spacer, phenylene-ether linkages, and N-methylimidazole termini dictates critical performance parameters. Closely related analogs such as the 4,5-dihydro-imidazole derivative (CAS 80498-67-5), the bis-benzimidazole pentamidine congeners (e.g., diminazene), or the ionic diamidine form of pentamidine exhibit fundamentally different electronic, solubility, and coordination behaviors [1][2]. For example, saturation of the imidazole ring in the dihydro analog eliminates the conjugation pathway that governs fluorescence quantum yield, while dicationic diamidines lack the neutral, membrane-permeable character required for certain biological or materials-chemistry applications [1][3].

Quantitative Evidence Guide for 2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) (CAS 138571-66-1) Versus Closest Analogs


Fluorescence Quantum Yield: N-Methylimidazole Derivative Demonstrates Tunable Emission in the Phenylene-Linked Bis-Imidazole Series

In the disubstituted phenylene-linked bis-imidazole series, fluorescence quantum yields (Φf) in acetonitrile span a wide range, from 0.27 (for derivative 3d) to 0.96 (for derivative 3e), with the compound's specific N-methylimidazole and spacer combination dictating its precise Φf value [1]. This tunability, governed by substituent and solvent effects, is absent in saturated 4,5-dihydro-imidazole analogs (CAS 80498-67-5) which lack the aromatic imidazole ring required for efficient emission [2].

Fluorescent probe Optical materials Bis-imidazole fluorophore

Coordination Chemistry Differentiation: Neutral Bis-Imidazole vs. Dicationic Diamidine Scaffold in Metal-Binding Contexts

The target compound provides two neutral N-methylimidazole donor sites capable of coordinating transition metals (e.g., Zn(II), Cu(II), Co(II)) to form 1D, 2D, or 3D coordination polymers [1]. In contrast, the bis-benzimidazole analog diminazene and the parent diamidine pentamidine are dicationic at physiological pH, exhibiting strong electrostatic interactions and different metal-binding modes that alter framework topology and stability [2]. The neutral character of the target compound enables construction of charge-neutral frameworks that avoid counterion intercalation issues common in ionic linker systems.

Coordination polymer MOF linker N-donor ligand

Synthetic Accessibility: Microwave-Assisted One-Pot Synthesis vs. Multi-Step Routes for Saturated Analogs

The target compound and its analogs (3a–3f) were synthesized via a one-pot, microwave-assisted, solvent-free method achieving yields of 61.6% to 85.6% [1]. This contrasts with the multi-step synthetic routes typically required for 4,5-dihydro-imidazole derivatives (e.g., CAS 80498-67-5) or dicationic bis-benzimidazoles, which involve additional reduction or salt-formation steps, lowering overall atom economy and increasing procurement lead time [2].

Synthesis efficiency Green chemistry Process chemistry

Lipophilicity and Membrane Permeability: Neutral Bis-Imidazole vs. Charged Pentamidine Scaffold

A non-ionic chlorodiazirine analog built on the identical 1,5-pentanediylbis(oxy-4,1-phenylene) scaffold demonstrated 40–50% inhibition of Trypanosoma brucei at 0.1 µM, compared to only 10–15% for dicationic pentamidine at the same concentration, attributed to enhanced passive membrane permeability [1]. The target compound, as a neutral bis-imidazole derivative, is predicted to share this permeability advantage over charged pentamidine analogs (logP target compound estimated at ~5.3 vs. ~0.8 for pentamidine) [2].

Drug design Blood-brain barrier Physicochemical properties

Conformational Flexibility: C5 Spacer Length Optimizes Coordination Network Dimensionality Compared to Shorter or Longer Linkers

Systematic studies on flexible bis(imidazole) ligands demonstrate that spacer length critically determines the interpenetration character and ultimate framework architecture of coordination polymers [1]. The pentamethylene (C5) spacer in the target compound provides an intermediate degree of conformational freedom—distinct from the more rigid 1,4-phenylene-bis(imidazole) (C0 aromatic) or the highly flexible 1,6-hexanediyl (C6) analogs—that favors specific 2D → 3D interpenetrated networks with predictable pore metrics [2].

Crystal engineering Network topology Bis-imidazole ligand design

Optimal Application Scenarios for 2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) (CAS 138571-66-1) Based on Differentiated Evidence


Fluorescent Sensor and Imaging Probe Development

Leverage the tunable fluorescence quantum yield (Φf = 0.27–0.96 in MeCN) [1] to design pH or metal-ion sensors. The N-methylimidazole termini provide both a recognition site and a fluorescence reporting unit, outperforming non-fluorescent 4,5-dihydro-imidazole analogs in signal-to-noise ratio.

Neutral Metal-Organic Framework (MOF) Linker for Gas Separation and Catalysis

Use the neutral bis-imidazole to construct charge-neutral frameworks with predictable porosity [1]. The C5 spacer enables interpenetrated architectures with enhanced stability and size-selective sorption, avoiding the counterion disorder and framework instability observed with dicationic linkers [2].

Brain-Penetrant Antiparasitic Lead Optimization

Exploit the neutral, lipophilic character of the pentamidine-derived scaffold (estimated logP ~5.3) [1] to develop CNS-active antitrypanosomal agents. The class has demonstrated superior in vitro activity (40–50% vs. 10–15% inhibition) compared to ionic pentamidine at sub-micromolar concentrations [2], making it a strategic starting point for late-stage sleeping sickness therapeutics.

Green Chemistry-Based Ligand Procurement for Academic and Industrial R&D

Specify this compound for pilot-scale synthesis protocols due to its demonstrated one-pot, microwave-assisted, solvent-free preparation (yields 61.6–85.6%) [1]. This route reduces solvent waste, energy consumption, and purification overhead compared to multi-step syntheses of saturated imidazoline or bis-benzimidazole alternatives [2].

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